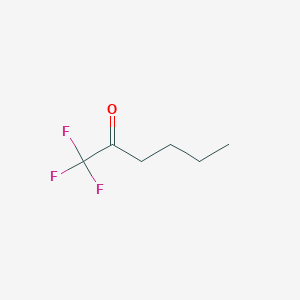

1,1,1-Trifluoro-2-hexanone

Descripción general

Descripción

“1,1,1-Trifluoro-2-hexanone” is a chemical compound with the molecular formula C6H9F3O . It is used in various chemical reactions and has several applications in the field of chemistry .

Synthesis Analysis

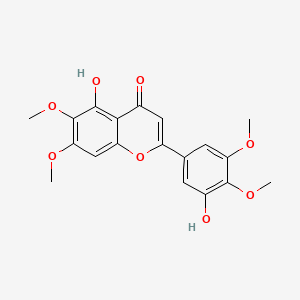

The compound can be synthesized by the method of Yang et al. from 1-(3,4,5-trimethoxyphenyl)pentan-1-one and ethyl trifluoroacetate .

Molecular Structure Analysis

The molecular weight of “1,1,1-Trifluoro-2-hexanone” is 154.13 g/mol . The InChIKey of the compound is HGANPMZHRFOEDM-UHFFFAOYSA-N .

Chemical Reactions Analysis

In the presence of aluminum chloride, “1,1,1-Trifluoro-2-hexanone” reacts as an enophile with several allyl compounds to give trifluoromethylated homoallyl alcohols .

Physical And Chemical Properties Analysis

“1,1,1-Trifluoro-2-hexanone” is a colorless liquid that is soluble in most organic solvents . It has a boiling point of 91–92 °C .

Aplicaciones Científicas De Investigación

Basic Properties

“1,1,1-Trifluoro-2-hexanone” is a chemical compound with the molecular formula C6H9F3O . It has an average mass of 154.130 Da and a monoisotopic mass of 154.060547 Da .

Use in Organic Synthesis

Trifluoromethyl ketones, such as “1,1,1-Trifluoro-2-hexanone”, represent a fascinating class of molecules with application in a wide range of fields . They have been extensively employed for the construction of 3- to 7-membered fluorinated heterocycles through different cycloaddition processes .

Use in the Synthesis of Dienes

The chemistry of related trifluoromethyl dienones has been comparatively much less developed due to their more difficult access . However, it has been found that certain compounds can be easily deacetylated upon treatment with K2CO3 in refluxing methanol, leading to the novel trifluoromethyl dienone in a completely stereoselective manner .

Use in the Synthesis of Difluoroallenes

“1,1,1-Trifluoro-2-hexanone” can be used in the synthesis of 1,1-difluoroallenes . These compounds can be synthesized in good yield from commercially available 1,1,1-trifluoro-2-iodoethane, making it a convenient and efficient method for producing these compounds .

Safety and Hazards

Propiedades

IUPAC Name |

1,1,1-trifluorohexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3O/c1-2-3-4-5(10)6(7,8)9/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGANPMZHRFOEDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40285672 | |

| Record name | 1,1,1-Trifluoro-2-hexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1-Trifluoro-2-hexanone | |

CAS RN |

360-34-9 | |

| Record name | 1,1,1-Trifluoro-2-hexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=360-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexanone,1,1-trifluoro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42606 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1,1-Trifluoro-2-hexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main application of 1,1,1-Trifluoro-2-hexanone highlighted in the provided research?

A1: While the provided research doesn't directly focus on 1,1,1-Trifluoro-2-hexanone as a main subject, one study identifies it as a significant component of the essential oil extracted from Tagetes lunulata Ort. []. This essential oil demonstrated antifungal activity against Trichophyton rubrum, the fungus responsible for athlete's foot [].

Q2: What is the chemical structure of 1,1,1-Trifluoro-2-hexanone?

A2: 1,1,1-Trifluoro-2-hexanone is a trifluoromethyl ketone. Its structure consists of a six-carbon chain with a ketone functional group on the second carbon. The first carbon atom is also bonded to three fluorine atoms.

Q3: How does 1,1,1-Trifluoro-2-hexanone participate in chemical reactions?

A3: Research indicates that 1,1,1-Trifluoro-2-hexanone can undergo aluminum chloride-assisted ene reactions with alkenes like propene, hexene, and octene []. This reaction leads to the formation of α-trifluoromethyl homoallylic alcohols [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-chloro-2-[(3-methylphenyl)hydrazinylidene]acetate](/img/structure/B1295791.png)

methanone](/img/structure/B1295794.png)